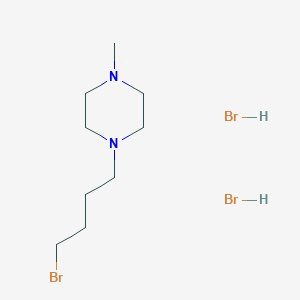
(R)-2-amino-2-ethylpent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-amino-2-ethylpent-4-enoic acid is an amino acid derivative characterized by its unique structure, which includes an amino group, an ethyl group, and a pent-4-enoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-ethylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acrylate and ammonia.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the addition of the amino group to the ethyl acrylate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-amino-2-ethylpent-4-enoic acid in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-ethylpent-4-enoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions and product quality.
化学反応の分析
Types of Reactions
®-2-amino-2-ethylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the pent-4-enoic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-2-amino-2-ethylpent-4-enoic acid, such as oxo derivatives, saturated derivatives, and substituted amino acids.
科学的研究の応用
®-2-amino-2-ethylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-2-amino-2-ethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to amino acid metabolism, potentially affecting cellular processes such as protein synthesis and energy production.
類似化合物との比較
Similar Compounds
2-amino-3-methylbutanoic acid: Similar in structure but with a different side chain.
2-amino-4-pentenoic acid: Similar but lacks the ethyl group.
2-amino-2-methylpent-4-enoic acid: Similar but with a methyl group instead of an ethyl group.
Uniqueness
®-2-amino-2-ethylpent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2R)-2-amino-2-ethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-3-5-7(8,4-2)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1 |
InChIキー |
VPMPMQNDBNNMDZ-SSDOTTSWSA-N |
異性体SMILES |
CC[C@@](CC=C)(C(=O)O)N |
正規SMILES |
CCC(CC=C)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


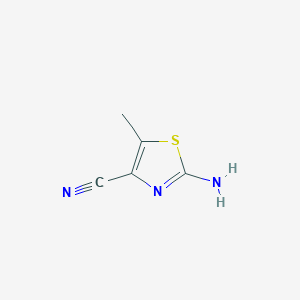


![1-Boc-4-[(2-bromo-6-fluorophenyl)[(methylsulfonyl)oxy]methyl]piperidine](/img/structure/B15072940.png)
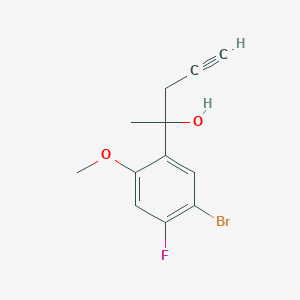
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
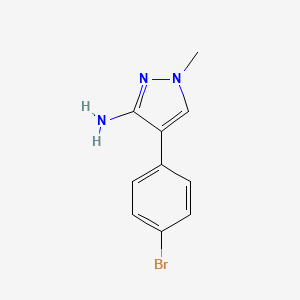
![2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride](/img/structure/B15072954.png)
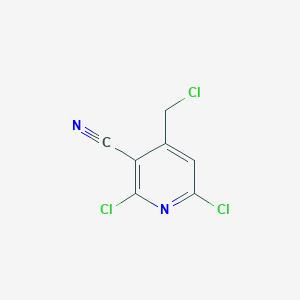
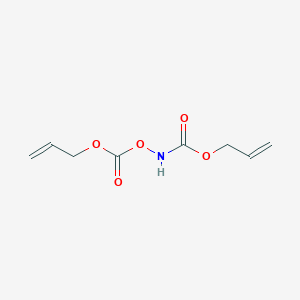
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
![2-acetamido-N-benzyl-5-[methylcarbamoyl(propyl)amino]pentanamide](/img/structure/B15072989.png)
![5-(1-Boc-4-piperidyl)-6-fluoro-5H-imidazo[5,1-a]isoindole](/img/structure/B15072995.png)
